2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride
Overview
Description
“2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride” is a chemical compound with the CAS Number: 1375473-35-0 . It has a molecular weight of 244.72 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O2.ClH/c1-2-13-11(14)8-15-10-5-3-4-9(6-10)7-12;/h3-6H,2,7-8,12H2,1H3,(H,13,14);1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 244.72 .Scientific Research Applications
Chemoselective Acetylation and Synthesis Methodologies
- Studies have explored the chemoselective acetylation processes, particularly focusing on the synthesis of intermediates for antimalarial drugs, employing catalysis methods to achieve desired compounds. For example, chemoselective monoacetylation of amino groups to produce N-(2-hydroxyphenyl)acetamide, an intermediate in natural synthesis of antimalarial drugs, was carried out using immobilized lipase as the catalyst, highlighting the chemical's role in synthesizing pharmaceutically relevant compounds (Magadum & Yadav, 2018).
Synthesis of Heterocycles
- The reactivity of chloroacetylated β-enamino compounds, including the synthesis of heterocycles, has been a subject of interest. These studies are crucial for understanding the chemical's behavior in forming polyfunctionalized heterocyclic compounds, which are valuable in developing new therapeutic agents (Braibante et al., 2002).
Pharmacological Assessments
- Pharmacological assessments of acetamide derivatives, including those related to 2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride, have revealed potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These studies suggest the compound's utility in creating new drugs with various therapeutic effects (Rani et al., 2016).
Anticancer Activities
- The synthesis of novel 2-(substituted phenoxy) acetamide derivatives has been investigated for their potential anticancer, anti-inflammatory, and analgesic activities. This research indicates the promise of such compounds in developing new anticancer agents, with certain derivatives showing significant activity against breast cancer and neuroblastoma cell lines (Rani et al., 2014).
Novel Compound Synthesis
- The synthesis of novel compounds, such as 4-Choloro-2-hydroxyacetophenone from 3-aminophenol through a series of reactions including acetylation and methylation, showcases the versatile applications of compounds related to 2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride in creating pharmacologically active molecules (Da-wei, 2011).
Safety And Hazards
properties
IUPAC Name |
2-[3-(aminomethyl)phenoxy]-N-ethylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-2-13-11(14)8-15-10-5-3-4-9(6-10)7-12;/h3-6H,2,7-8,12H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFYIEGHKNYRNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=CC=CC(=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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